![molecular formula C18H15N5O2 B14382398 2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid CAS No. 88282-01-3](/img/structure/B14382398.png)
2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid is a complex organic compound characterized by its unique triazine ring structure
Preparation Methods
The synthesis of 2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid typically involves the reaction of 5,6-diphenyl-1,2,4-triazine with appropriate hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane, with the addition of catalysts to facilitate the process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, using reagents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include dichloromethane as a solvent, catalysts like palladium, and reaction temperatures ranging from room temperature to elevated temperatures depending on the desired reaction . Major products formed from these reactions include various substituted triazine derivatives and reduced forms of the original compound.
Scientific Research Applications
2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The triazine ring structure allows it to bind to metal ions, forming stable complexes that can influence various biochemical processes . Additionally, its hydrazinylidene group can participate in redox reactions, contributing to its biological activities .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid is unique due to its specific triazine ring and hydrazinylidene group. Similar compounds include:
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: Known for its use as a chelating agent for ferrous iron.
2,4-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)pyridine: Used in coordination chemistry and material science.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
88282-01-3 |
|---|---|
Molecular Formula |
C18H15N5O2 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]propanoic acid |
InChI |
InChI=1S/C18H15N5O2/c1-12(17(24)25)20-22-18-19-15(13-8-4-2-5-9-13)16(21-23-18)14-10-6-3-7-11-14/h2-11H,1H3,(H,24,25)(H,19,22,23) |
InChI Key |
QRQRESGSKXWLJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


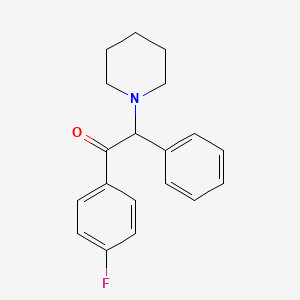
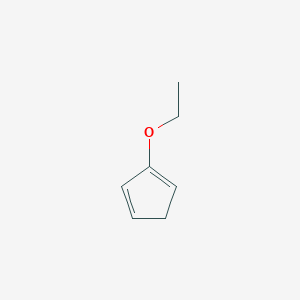
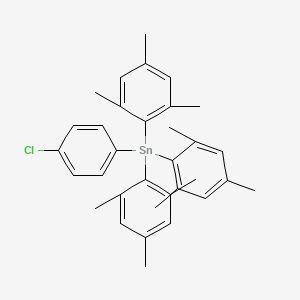
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
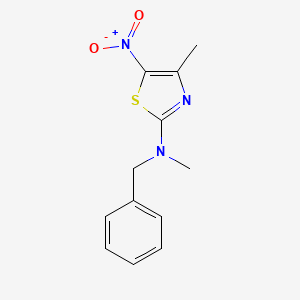
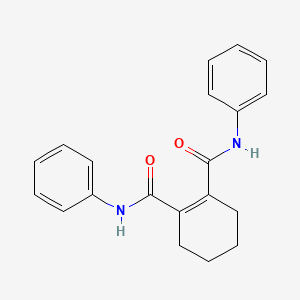
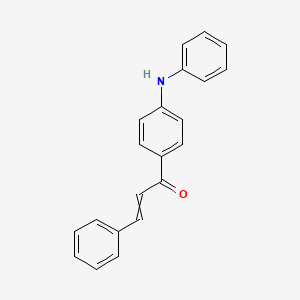

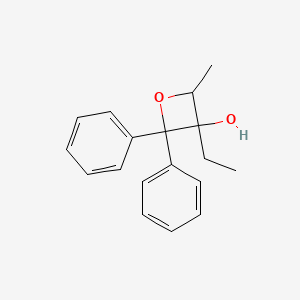
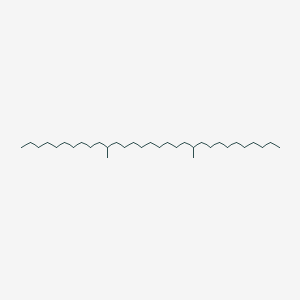
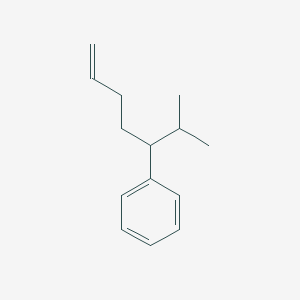
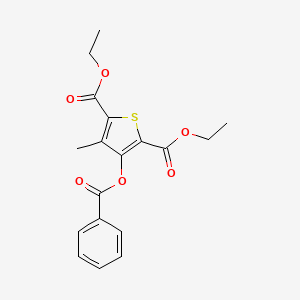
![1-{2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfanyl]ethyl}-1H-imidazole](/img/structure/B14382378.png)

